Bstfa-tmcs

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

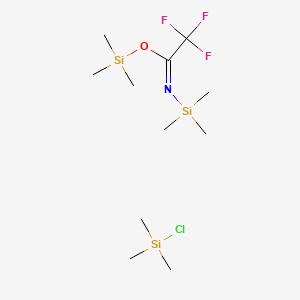

El compuesto N,O-bis(trimetilsilil) trifluoroacetamida con trimetilclorosilano es una combinación de dos reactivos: N,O-bis(trimetilsilil) trifluoroacetamida y trimetilclorosilano . Esta combinación se usa ampliamente como reactivo de derivatización en cromatografía de gases y espectrometría de masas para mejorar la volatilidad y estabilidad de los analitos mediante la sustitución de hidrógenos activos por grupos trimetilsililo .

Aplicaciones Científicas De Investigación

Química:

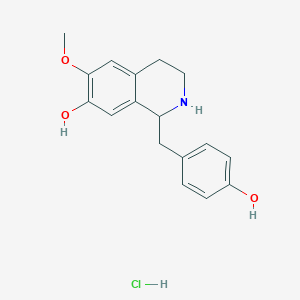

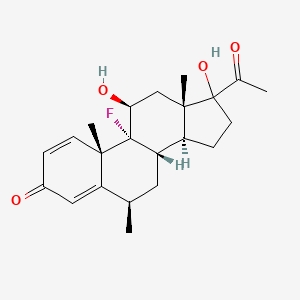

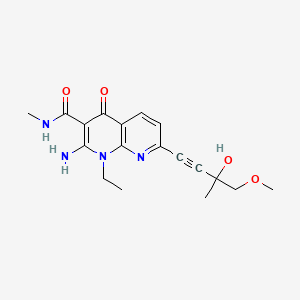

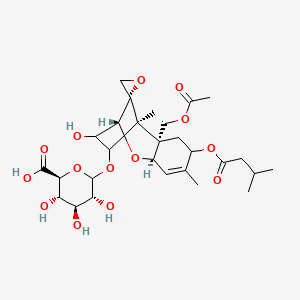

- Se utiliza en cromatografía de gases y espectrometría de masas para la derivatización de una amplia gama de compuestos, incluidos alcoholes, aminas, ácidos carboxílicos y fenoles .

Biología:

- Se aplica en metabolómica para el análisis de metabolitos en muestras biológicas como el plasma humano .

Medicina:

Industria:

Mecanismo De Acción

Mecanismo:

N,O-bis(trimetilsilil) trifluoroacetamida: reacciona con hidrógenos activos en grupos funcionales, reemplazándolos por grupos trimetilsililo.

Trimetilclorosilano: mejora la reactividad de N,O-bis(trimetilsilil) trifluoroacetamida actuando como catalizador.

Objetivos moleculares y vías:

Safety and Hazards

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

BSTFA-TMCS reacts with a range of polar organic compounds, replacing active hydrogens with a trimethylsilyl group . It interacts with alcohols, alkaloids, amines, biogenic amines, carboxylic acids, phenols, and steroids . The nature of these interactions involves the formation of thermally stable trimethylsilyl derivatives .

Molecular Mechanism

This compound exerts its effects at the molecular level through silylation, a process where active hydrogens in molecules are replaced with a trimethylsilyl group . This reaction increases the volatility of the derivatized compounds, making them suitable for analysis by GC-MS .

Temporal Effects in Laboratory Settings

This compound reacts rapidly and more completely than other silylating reagents . Over time, the trimethylsilyl derivatives formed are more susceptible to hydrolysis than their parent compounds . The stability and degradation of this compound and its derivatives would depend on the specific experimental conditions.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción:

N,O-bis(trimetilsilil) trifluoroacetamida: se sintetiza mediante la reacción de con .

Trimetilclorosilano: se produce mediante la reacción de cloro trimetil silano con hexametil disilazano .

Métodos de producción industrial:

- La producción industrial de N,O-bis(trimetilsilil) trifluoroacetamida implica el uso de anhídrido trifluoroacético y hexametil disilazano en condiciones controladas para garantizar una alta pureza y rendimiento .

Trimetilclorosilano: se produce a gran escala mediante la reacción de cloro trimetil silano con hexametil disilazano en presencia de un catalizador.

Análisis De Reacciones Químicas

Tipos de reacciones:

Reacciones de sustitución: La reacción principal implica la sustitución de hidrógenos activos en grupos funcionales como alcoholes, aminas, ácidos carboxílicos y fenoles con grupos trimetilsililo.

Reacciones catalíticas: Trimetilclorosilano actúa como catalizador para mejorar la reactividad de N,O-bis(trimetilsilil) trifluoroacetamida .

Reactivos y condiciones comunes:

Reactivos: N,O-bis(trimetilsilil) trifluoroacetamida , trimetilclorosilano y disolventes como el hexano.

Productos principales:

Comparación Con Compuestos Similares

Compuestos similares:

N,O-bis(trimetilsilil)acetamida: Similar en fuerza pero N,O-bis(trimetilsilil) trifluoroacetamida y sus subproductos son más volátiles, causando menos interferencia cromatográfica.

N-metil-N-(trimetilsilil) trifluoroacetamida: Otro reactivo de sililación utilizado para propósitos similares.

Singularidad:

N,O-bis(trimetilsilil) trifluoroacetamida: se prefiere por su mayor reactividad y la volatilidad de sus subproductos, lo que reduce la interferencia cromatográfica y la contaminación del detector.

Propiedades

IUPAC Name |

chloro(trimethyl)silane;trimethylsilyl (1E)-2,2,2-trifluoro-N-trimethylsilylethanimidate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18F3NOSi2.C3H9ClSi/c1-14(2,3)12-7(8(9,10)11)13-15(4,5)6;1-5(2,3)4/h1-6H3;1-3H3/b12-7+; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNENVUOGWFDQAI-RRAJOLSVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)N=C(C(F)(F)F)O[Si](C)(C)C.C[Si](C)(C)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[Si](C)(C)/N=C(\C(F)(F)F)/O[Si](C)(C)C.C[Si](C)(C)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H27ClF3NOSi3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.04 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is the purpose of using BSTFA-TMCS in these research papers?

A1: this compound is used to derivatize polar analytes in various matrices (food products, animal tissues, biological samples, etc.). Derivatization converts these polar compounds into more volatile and thermally stable derivatives suitable for GC-MS analysis [1-28].

Q2: How does this compound derivatize target compounds?

A2: this compound introduces a trimethylsilyl (TMS) group to the target analyte, replacing active hydrogens (e.g., in -OH, -NH2, -COOH groups). This process improves volatility and thermal stability, crucial for successful GC separation and MS detection [1-28].

Q3: Why is GC-MS chosen as the analytical technique in these studies?

A3: GC-MS offers high sensitivity, selectivity, and the ability to identify and quantify multiple analytes simultaneously. This makes it suitable for analyzing trace levels of compounds in complex matrices, as demonstrated in the studies on food safety, environmental monitoring, and biological samples [1-28].

Q4: What specific applications of this compound are highlighted in the research papers?

A4: The papers demonstrate this compound use in:

- Food Safety: Detecting residues of veterinary drugs like β-agonists and chloramphenicol in animal tissues and food products [, , , , , , , , , ]. Analyzing melamine contamination in milk and milk products [, ]. Quantifying bisphenol A in candy packaging materials [, ].

- Environmental Monitoring: Determining hydroxylated polychlorinated biphenyls in mouse tissues and blood [, ]. Measuring alkylphenol and alkylphenol ethoxylates in water []. Quantifying tetrabromobisphenol A in electronics []. Analyzing carboxylic acids in particulate matter from crop straw burning [].

- Health and Disease Diagnosis: Quantifying biomarkers like methylmalonic acid in human serum [, , ] and succinylacetone in urine for diagnosing tyrosinemia []. Identifying urinary markers for ornithine transcarbamylase deficiency [, ]. Measuring drug levels in biological samples (e.g., methadone and its metabolites in hair []; ginkoglide B in rat plasma []). Studying the metabolites of Lactobacillus paracasei during fermentation []. Investigating the urine metabolome of rats with bladder cancer [].

Q5: What are the key considerations when developing a GC-MS method using this compound derivatization?

A5: Several factors are crucial:

- Derivatization conditions: Optimization of reaction time, temperature, and reagent volume to achieve complete derivatization and minimize byproduct formation [, , , , ].

- Choice of internal standard: Selecting an appropriate internal standard (e.g., deuterated analogs) for accurate quantification [, , , ].

Q6: What are the main advantages of using this compound for GC-MS analysis?

A6: The major advantages include:

Q7: Are there any limitations associated with using this compound?

A7: Potential limitations include:

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4,7-Ethano-3H-[1,2]dioxino[4,5-c]pyrazole, 3a,4,7,7a-tetrahydro-, (3a-alpha-,4-alpha-,7-alpha-,7a-](/img/no-structure.png)

![1,2,3,4-Tetrahydropyrimido[1,2-a]indole hydrochloride](/img/structure/B1146021.png)

![[4-(2-Ethoxy-2-oxoethyl)phenyl]acetate](/img/structure/B1146031.png)